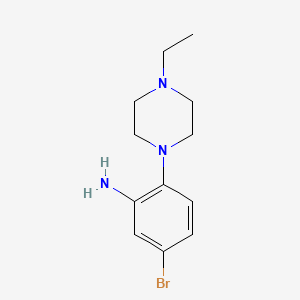
5-Bromo-2-(4-ethylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-ethylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H18BrN3 and a molecular weight of 284.19542 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a 4-ethylpiperazine group.
Preparation Methods
The synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline typically involves the reaction of 5-bromo-2-nitroaniline with 4-ethylpiperazine under specific conditions. The nitro group is first reduced to an amine, followed by nucleophilic substitution with 4-ethylpiperazine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Chemical Reactions Analysis
5-Bromo-2-(4-ethylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-(4-ethylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: This compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-ethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
5-Bromo-2-(4-ethylpiperazin-1-yl)aniline can be compared with other similar compounds, such as:
5-Bromo-2-(4-methylpiperazin-1-yl)aniline: This compound has a methyl group instead of an ethyl group on the piperazine ring, which may affect its chemical and biological properties.
5-Bromo-2-(4-ethylpiperazin-1-yl)pyridine: This compound has a pyridine ring instead of an aniline ring, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H18BrN3 |
|---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
5-bromo-2-(4-ethylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3 |
InChI Key |
FDVREGYOWVCVTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


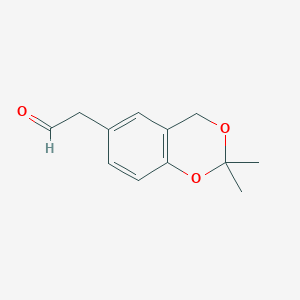
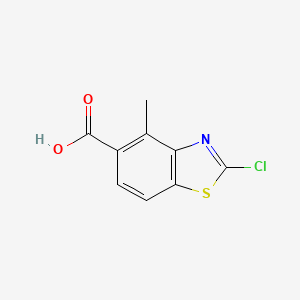
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
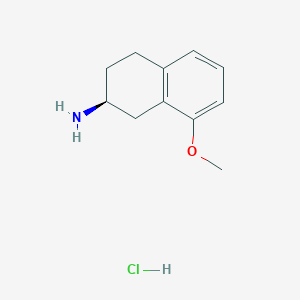
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)

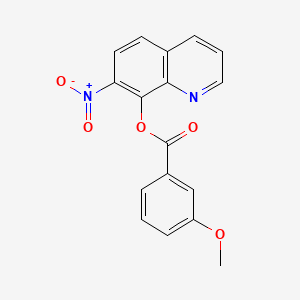
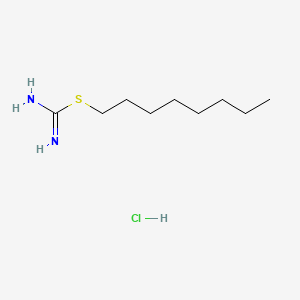

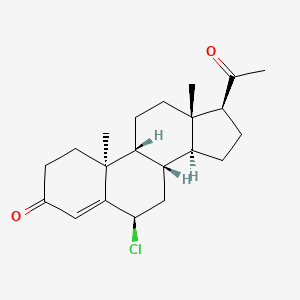

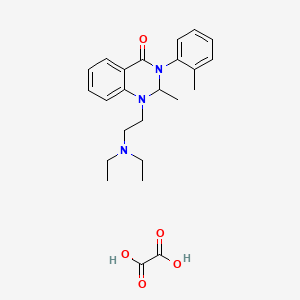
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)

